Eperezolid

Description

Historical Context of Antimicrobial Discovery and Development

The history of antimicrobial chemotherapy marks a significant turning point in human health, transforming the treatment of infectious diseases. While ancient civilizations utilized natural remedies like moldy bread, the modern era began with the work of scientists such as Paul Ehrlich in the early 20th century, who focused on the concept of selective toxicity. Ehrlich's research led to the development of arsphenamines for syphilis, representing an early planned chemotherapeutic approach. mhmedical.comoup.com The "Golden Age" of antimicrobial discovery, spanning from the mid-1940s to the 1960s, saw the isolation and mass production of penicillin, followed by the discovery of other key classes such as streptomycin, tetracyclines, and chloramphenicol (B1208), primarily sourced from microorganisms. mhmedical.commed.or.jp

Evolution of Antibacterial Chemotherapy

The evolution of antibacterial chemotherapy has progressed from serendipitous discoveries to targeted drug design. Following the initial successes with naturally derived antibiotics, synthetic modification of existing drugs became a prominent strategy for developing new agents. This iterative process aimed to improve activity, expand the spectrum, or enhance safety profiles within existing classes. mhmedical.comunimib.it For instance, methicillin (B1676495) and ampicillin (B1664943) were developed in the late 1950s and early 1960s, respectively, as modifications of penicillin to address emerging resistance and improve pharmacokinetic properties. oup.com Despite these advancements, the pace of discovering truly novel classes of antibiotics slowed significantly after the 1960s. unimib.it

Challenges Posed by Antimicrobial Resistance Mechanisms

A persistent and growing challenge throughout the history of antibacterial chemotherapy has been the emergence of antimicrobial resistance (AMR). First identified as a significant issue in the 1950s, bacterial resistance mechanisms have continuously evolved, diminishing the effectiveness of existing drugs. med.or.jpnews-medical.net These mechanisms are multifaceted and include the alteration of drug targets, enzymatic inactivation of antibiotics, reduced membrane permeability limiting drug uptake, and active efflux pumps that expel the drug from the bacterial cell. mdpi.comexplorationpub.com The overuse and misuse of antibiotics in both human medicine and agriculture have accelerated the selection and spread of resistant strains, leading to a critical global health threat. wikipedia.orgnih.gov The rise of multidrug-resistant organisms (MDROs), such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has created a substantial medical need for new classes of antibacterial agents with novel mechanisms of action to overcome existing resistance. nih.govmdpi.comtandfonline.com

Emergence of the Oxazolidinone Class

In response to the increasing prevalence of antibiotic-resistant bacteria, particularly Gram-positive pathogens, the late 1980s saw the emergence of a new class of synthetic antibacterial agents: the oxazolidinones. mdpi.comrsc.orgmcmaster.ca

Genesis and Early Development of Oxazolidinone Structures

The genesis of the oxazolidinone class as antibacterials can be traced back to the discovery of compounds containing the oxazolidinone ring. While furazolidone, a nitrofuran-oxazolidinone, was identified in the 1940s, and cycloserine, a 3-oxazolidinone, was used as an antitubercular drug from 1956, it was the discovery of N-aryl-oxazolidinones in the late 1980s by E.I. du Pont de Nemours & Company (DuPont) that marked the beginning of this new class of synthetic antibacterial agents. rsc.org Early representatives, such as DuP-105 and DuP-721, were reported in 1987 and demonstrated potent activity against Gram-positive bacteria, including strains resistant to penicillins. rsc.orgbasicmedicalkey.com Initial structure-activity relationship (SAR) studies by DuPont and later by The Upjohn Company (which became part of Pharmacia and then Pfizer) identified key structural features essential for antibacterial activity, including the oxazolidone ring with a specific stereochemistry at C5 and an N-aryl substituent. unimib.itbasicmedicalkey.commdpi.comnih.gov

Eperezolid (B1671371): Rationale for its Conception as a Novel Therapeutic Candidate

This compound (also known as PNU-100592) emerged as a novel therapeutic candidate from the intensive medicinal chemistry efforts focused on optimizing the oxazolidinone structure. nih.govbiocat.com Following the initial discoveries by DuPont, Pharmacia & Upjohn scientists embarked on a research program to develop commercially viable oxazolidinone antibiotics. nih.govrsc.org this compound, a monofluorophenyl congener, was developed alongside linezolid (B1675486) (PNU-100766) as one of the first clinical candidates from the piperazine (B1678402) oxazolidinone subclass. nih.govtandfonline.com The rationale for the conception of this compound was rooted in the need for new agents active against multidrug-resistant Gram-positive pathogens and the promising antibacterial activity and unique mechanism of action observed with early oxazolidinone compounds. nih.govtandfonline.com Structure-activity relationship studies guided the design of analogues like this compound, aiming to enhance antibacterial potency and favorable pharmacological properties. mdpi.comuniversidadeuropea.com The development of this compound was part of the broader effort to identify oxazolidinone structures that retained the desired antibacterial activity while addressing potential toxicity issues observed with some earlier compounds. unimib.itbasicmedicalkey.com

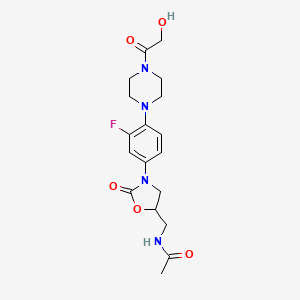

Structure

3D Structure

Properties

Molecular Formula |

C18H23FN4O5 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

N-[[3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25) |

InChI Key |

SIMWTRCFFSTNMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Eperezolid

Retrosynthetic Analysis of Eperezolid (B1671371)

A retrosynthetic analysis of this compound typically involves disconnecting the key bonds to reveal simpler, readily available starting materials. The core oxazolidinone ring is a primary target for retrosynthesis. The bond between the nitrogen atom of the oxazolidinone ring and the aryl substituent is a common disconnection point, leading back to an aniline (B41778) derivative and a precursor for the oxazolidinone ring. The bond connecting the methylacetamide side chain to the C5 position of the oxazolidinone ring is another significant disconnection, suggesting a synthetic route involving the attachment of this side chain or its precursors to the pre-formed ring or a suitable intermediate. The piperazine (B1678402) moiety, substituted with a hydroxyacetyl group, is part of the aryl substituent and would typically be constructed or attached earlier in the synthesis sequence ias.ac.in.

Key Synthetic Pathways for this compound Core Structure

Several synthetic strategies have been developed for constructing the oxazolidinone core of this compound and incorporating the necessary stereochemistry and side chains.

Synthesis of the Oxazolidinone Ring System

The 2-oxazolidinone (B127357) ring system, common to this class of antibiotics, can be synthesized through various methods. A common approach involves the cyclization of a β-amino alcohol or a protected equivalent with a carbonyl source. beilstein-journals.org. Reactions of amino derivatives with carbonylating agents, cycloaddition reactions using epoxides or aziridines, and intramolecular cyclization of carbamates are among the reported methods for synthesizing the 2-oxazolidinone framework beilstein-journals.orgresearchgate.net. The cycloaddition of carbon dioxide to aziridines is considered an atom-efficient strategy for synthesizing these compounds researchgate.net.

Stereoselective Approaches to Chiral Centers in this compound

This compound possesses a chiral center at the C5 position of the oxazolidinone ring, specifically the (S) configuration nih.govwikipedia.orgfda.gov. Achieving high enantiomeric purity at this center is crucial for the biological activity of oxazolidinone antibiotics nih.gov. Stereoselective synthesis is therefore a key aspect of this compound production.

One approach involves the use of chiral starting materials, such as (S)-epichlorohydrin or (S)-glyceraldehyde acetonide, to control the stereochemistry of the C5 position researchgate.netdntb.gov.uaresearchgate.net. Another strategy utilizes asymmetric catalysis. For instance, proline-catalyzed asymmetric α-aminooxylation of aldehydes has been reported as a key step in the enantioselective synthesis of oxazolidinones, including this compound ias.ac.inresearchgate.netresearchgate.net. This method allows for the stereoselective introduction of a chiral center which is subsequently transformed into the C5 position of the oxazolidinone ring ias.ac.in.

A novel asymmetric synthesis of (5S)-(acetamidomethyl)-2-oxazolidinones, employed for the synthesis of this compound and linezolid (B1675486), involves the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate, yielding intermediate (R)-5-(hydroxymethyl)-2-oxazolidinones with high enantiomeric purity researchgate.netacs.org.

Derivatization of this compound Side Chains

The synthesis of this compound involves the attachment and modification of the side chains, particularly the acetamidomethyl group at the C5 position and the substituted phenyl ring at the nitrogen atom of the oxazolidinone. The phenyl ring in this compound is substituted with a fluorine atom and a 4-(2-hydroxyacetyl)piperazin-1-yl group medkoo.comwikipedia.orgnewdrugapprovals.org.

The acetamidomethyl group is typically introduced through reactions involving an amine precursor at the C5 position and subsequent acetylation researchgate.neteurjchem.com. The piperazine moiety with the hydroxyacetyl substitution is usually constructed or attached to the fluorophenyl ring before the formation of the oxazolidinone ring newdrugapprovals.org.

Research has also explored the synthesis of this compound analogs with modifications to the side chains to investigate their impact on antibacterial activity nih.govnih.gov. For example, this compound analogs with glycinyl substitutions have been synthesized, and some showed promising antibacterial activities nih.gov. Modifications to the C5 side chain have been studied, with some derivatives showing altered activity profiles nih.gov.

Alternative Synthetic Routes and Process Optimization

Efforts have been made to develop alternative and more efficient synthetic routes for oxazolidinones, including this compound, to address challenges such as the use of hazardous reagents and the need for complex purification steps in earlier methods ias.ac.inresearchgate.net.

Exploration of More Efficient or Scalable Syntheses

The exploration of more efficient or scalable syntheses for this compound and related oxazolidinones is an ongoing area of research. Novel and expeditious synthetic routes have been developed, aiming for higher purity and better yields compared to existing methods researchgate.neteurjchem.com. Convergent schemes utilizing diverse reaction conditions have been employed to facilitate the construction of the 3-aryl-5-(substituted methyl)-2-oxazolidinones and the insertion of the N-acetyl group researchgate.neteurjchem.com.

The use of organocatalysis, such as proline catalysis, has been explored as a more environmentally friendly and cost-effective approach for achieving stereoselectivity in the synthesis of chiral oxazolidinones ias.ac.inresearchgate.netresearchgate.net.

Process optimization efforts often focus on improving yields, reducing the number of steps, minimizing the use of hazardous substances, and developing methods suitable for large-scale production beilstein-journals.orgresearchgate.netmdpi.com. This includes optimizing reaction conditions, exploring different catalysts, and developing more efficient work-up and purification procedures beilstein-journals.orgmdpi.com.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of pharmaceuticals, including oxazolidinones, is an active area of research aimed at developing more sustainable and environmentally friendly processes. acs.org Utilizing carbon dioxide (CO₂) as a feedstock for synthesizing valuable heterocycles like oxazolidinones has gained considerable attention due to its environmental benefits. acs.orgsciengine.com

Methods employing CO₂ and aziridines have been researched for oxazolidinone synthesis, with various catalysts being explored to improve efficiency. acs.orgsciengine.com Recent studies have investigated the use of novel catalysts, such as Fe-iminopyridine catalysts, for the regioselective synthesis of oxazolidinones from CO₂ and aziridines under mild conditions (e.g., 50 °C and 10 bar CO₂ pressure). acs.org This approach contributes to the sustainability of the synthetic process by utilizing CO₂ as a carbon source and employing a single-component, cocatalyst-free catalytic system. acs.org

While specific detailed research findings on the application of green chemistry principles directly to this compound synthesis are less extensively documented in the provided snippets compared to general oxazolidinone synthesis using green methods, the broader efforts in developing sustainable oxazolidinone synthesis routes using CO₂ and efficient catalysts are relevant to the field.

Synthesis of this compound Analogues and Precursors

The synthesis of this compound analogues and precursors is crucial for exploring structure-activity relationships (SAR) and developing new compounds with potentially improved properties, such as expanded spectrum of activity or reduced toxicity. researchgate.netnih.gov this compound itself can be considered a precursor or an early lead compound from which other oxazolidinones like linezolid were developed. nih.govunimib.it

Precursors for oxazolidinone synthesis can include chiral epoxides, amino alcohols, and substituted anilines. nih.govresearchgate.netmdpi.com For example, (S)-glyceraldehyde acetonide and (S)-epichlorohydrin have been used as starting materials in the synthesis of oxazolidinone derivatives. researchgate.net

Design and Synthesis of Structurally Modified this compound Derivatives

The design and synthesis of structurally modified this compound derivatives often involve altering the substituents on the oxazolidinone core, particularly the N-aryl group and the C-5 side chain. core.ac.ukresearchgate.netrsc.org Researchers have synthesized novel oxazolidinones containing substituted five-membered heterocycles attached to the 'piperazinyl-phenyl-oxazolidinone' core of this compound. researchgate.net Replacing the piperazine ring with other diamino-heterocycles has also been explored, leading to compounds with potent activity against Gram-positive organisms. researchgate.net

Modifications to the C-ring (the phenyl ring) and the C-5 side chain are common strategies. researchgate.netrsc.org For instance, this compound differs from linezolid by the substitution on the phenyl ring's para position. researchgate.net Studies on linezolid analogues, which are highly relevant due to the structural similarity, have explored modifications such as adding arylboronic acid moieties or incorporating heterocyclic rings like benzoxazinone (B8607429) to the C-ring. rsc.org Alterations in the C5 side chain, such as the introduction of cationic amphiphilic groups or glycinyl substitutions, have also been investigated, leading to derivatives with notable activity. nih.govrsc.org

The synthesis of these derivatives employs various chemical reactions, including cycloaddition, alkylation, and derivatization reactions. nih.govresearchgate.netnih.gov Detailed research findings often involve the synthesis of a series of analogues and evaluating their in vitro antibacterial activities to establish SAR. researchgate.netnih.gov

An example of research findings in this area includes the synthesis of this compound analogs with glycinyl substitutions. Compounds with N-arylacyl or N-heteroarylacyl glycinyl structural units showed good antibacterial activities against susceptible and resistant Gram-positive bacteria. Some of these compounds demonstrated activity twofold higher than linezolid against Staphylococcus epidermidis and Enterococcus faecalis. nih.gov

Here is a table summarizing some structural modifications explored in this compound and related oxazolidinone analogues:

| Core Structure Feature | Modification Examples | Notes | Source |

| C-5 Side Chain | Replacement of acetamide (B32628) with hydroxymethyl | Seen in some analogues. | researchgate.net |

| C-5 Side Chain | Glycinyl substitutions (N-arylacyl, N-heteroarylacyl) | Showed good antibacterial activity, some more potent than linezolid. | nih.gov |

| C-5 Side Chain | Cationic amphiphilic derivatives | Showed activity against resistant strains. | rsc.org |

| N-Aryl Group (C-ring) | Substitution of morpholin-1-yl (in linezolid) | This compound has 4-(hydroxyacetyl)piperazin-1-yl. | researchgate.net |

| N-Aryl Group (C-ring) | Substituted five-membered heterocycles | Attached to the piperazinyl-phenyl-oxazolidinone core. | researchgate.net |

| N-Aryl Group (C-ring) | Replacement of piperazine with other diamino-heterocycles | Led to potent compounds. | researchgate.net |

| N-Aryl Group (C-ring) | Arylboronic acid moiety | Explored in linezolid analogues. | rsc.org |

| N-Aryl Group (C-ring) | Heterocyclic rings (e.g., benzoxazinone) | Explored in linezolid analogues. | rsc.org |

Structural Activity Relationships Sar and Molecular Design of Eperezolid

Identification of Key Pharmacophoric Elements within Eperezolid (B1671371)

The antibacterial activity of this compound is attributed to a specific arrangement of chemical features, known as pharmacophoric elements, that interact with the bacterial ribosome. Initial SAR studies for the oxazolidinone class, which included this compound, identified several essential structural components required for their biological activity nih.gov.

The 2-oxazolidinone (B127357) ring is the central pharmacophoric element of this compound and is indispensable for its antibacterial activity. This five-membered heterocyclic ring serves as a rigid scaffold that correctly orients the other crucial substituents for binding to the bacterial ribosome nih.govnih.gov. Specifically, the oxazolidinone core, along with its substituents, binds to the 50S ribosomal subunit, inhibiting the initiation of protein synthesis nih.govresearchgate.netsemanticscholar.orgtargetmol.com. The (S)-configuration at the C5 position of the oxazolidinone ring is a critical stereochemical requirement for potent antibacterial activity nih.gov. The core structure of oxazolidinone antibiotics and the points of interaction with the ribosome are illustrated in the following table.

| Ring/Side Chain | Interaction with Ribosome | Significance |

| Ring A (Oxazolidinone) | Interacts with the peptidyltransferase center (PTC) of the 50S ribosomal subunit. | Essential for the primary mechanism of action, which is the inhibition of bacterial protein synthesis nih.govresearchgate.net. |

| C5 Side Chain | Forms a hydrogen bond with a phosphate group in the upper region of the PTC. | The acetamidomethyl group at this position is a key contributor to antimicrobial potency nih.gov. |

| Ring B (N-aryl substituent) | Engages in π-stacking interactions within the PTC. | Crucial for anchoring the molecule in the binding site. |

The N-aryl substituent at the N3 position of the oxazolidinone core plays a significant role in determining the potency and spectrum of activity of this compound. In the case of this compound, this is a 3-fluoro-4-(piperazin-1-yl)phenyl group. The fluorine atom at the meta position of the phenyl ring (Ring B) has been shown to increase biological activity nih.gov. The substituent at the para-position of this phenyl ring is crucial for modulating the pharmacokinetic properties and can also influence the antibacterial spectrum nih.gov.

The piperazine (B1678402) ring, a key feature of this compound's N-substituent, provides a point for further modification to enhance properties such as solubility and cell penetration. Researchers have explored substituting the piperazine ring with other functionalities, such as urea derivatives, to create novel oxazolidinone analogues researchgate.net.

The aromatic and heterocyclic moieties are integral to the structure of this compound and its interaction with the bacterial ribosome. The N-aryl group (Ring B) is essential for binding, and modifications to this ring system can significantly impact antibacterial efficacy. For instance, the introduction of different heterocyclic rings in place of the morpholine ring found in linezolid (B1675486), or modifications to the piperazine ring of this compound, have been extensively studied to improve potency and overcome resistance researchgate.net.

The acetamidomethyl side chain at the C5 position of the oxazolidinone ring is another critical component. The N-H group of the acetamide (B32628) acts as a hydrogen bond donor, which is vital for the interaction with the ribosome binding site nih.gov. While this group is retained in many potent oxazolidinones, including this compound, some modifications have been explored. For example, replacing the acetamide with a hydroxymethyl or a 1,2,3-triazole group has shown to be effective against certain resistant strains researchgate.net.

Elucidation of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational and mathematical modeling methods used to correlate the structural properties of chemical compounds with their biological activities ijpsr.comijnrd.orgslideshare.netslideshare.net. For this compound and its analogues, QSAR has been instrumental in understanding the nuanced relationships between molecular structure and antibacterial potency, guiding the design of new derivatives.

Computational Chemistry Approaches to QSAR Modeling

Several computational chemistry approaches are employed in the development of QSAR models for oxazolidinones. A prominent method is the three-dimensional QSAR (3D-QSAR) approach, which includes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) nih.govnih.gov.

These methods involve the following general steps:

Data Set Selection: A series of this compound analogues with known antibacterial activities (e.g., Minimum Inhibitory Concentration or MIC values) is selected.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold, which for this compound would be the oxazolidinone core.

Calculation of Molecular Fields: For CoMFA, steric and electrostatic fields around the molecules are calculated. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to derive a mathematical equation that correlates the variations in the molecular fields with the changes in biological activity.

A 3D-QSAR study on a series of tricyclic oxazolidinones, which are structurally related to this compound, demonstrated the utility of CoMFA and CoMSIA in developing predictive models. The study yielded high conventional r² values, indicating a strong correlation between the structural features and antibacterial activity nih.gov.

Predictive Models for this compound Analogues

The output of QSAR studies is a predictive model that can estimate the biological activity of newly designed, unsynthesized compounds. These models are validated to ensure their robustness and predictive power nih.govnih.gov. For this compound analogues, a QSAR model might highlight specific regions where modifications would likely lead to increased potency.

For example, a CoMFA model for a series of (S)-3-Aryl-5-substituted oxazolidinones yielded a high cross-validated correlation coefficient (q²), indicating good predictive ability nih.gov. The model revealed the relative contributions of steric and electrostatic fields to the antibacterial activity, suggesting that both properties are important for potency nih.gov. Such models can guide medicinal chemists in making targeted modifications to the this compound structure to design more effective antibacterial agents.

The following table summarizes the key statistical parameters used to evaluate the quality of QSAR models.

| Statistical Parameter | Description | Desired Value |

| r² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the structural descriptors for the training set. | Close to 1.0 |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, determined by techniques like leave-one-out cross-validation. | Greater than 0.5 for a good model |

| pred_r² (External r²) | A measure of the predictive ability of the model for an external test set of compounds not used in model generation. | Close to r² and q² |

By utilizing these predictive models, researchers can prioritize the synthesis of this compound analogues that are most likely to exhibit high antibacterial activity, thereby accelerating the drug discovery process.

Rational Design Principles for this compound Derivatives

The rational design of this compound derivatives is centered on optimizing its interaction with the bacterial ribosome, improving its pharmacokinetic profile, and overcoming mechanisms of resistance. These efforts leverage computational modeling and synthetic chemistry to introduce targeted modifications to the this compound scaffold.

This compound, like other oxazolidinones, exerts its antibacterial effect by binding to the 50S ribosomal subunit and inhibiting the formation of the 70S initiation complex, a crucial step in bacterial protein synthesis. Strategies to enhance the engagement of this compound derivatives with this target primarily focus on modifications that increase binding affinity and specificity.

One key area of modification is the C-5 side chain of the oxazolidinone ring. The nature of the substituent at this position is critical for interaction with the peptidyl transferase center (PTC) of the ribosome. Research into this compound analogues has shown that introducing different functional groups at this position can significantly impact antibacterial potency. For instance, a series of this compound analogues with glycinyl substitutions at the C-5 position were synthesized and evaluated for their antibacterial activity.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of Selected this compound Analogues with Glycinyl Substitutions

| Compound | Staphylococcus aureus ATCC 29213 | Staphylococcus epidermidis ATCC 12228 | Enterococcus faecalis ATCC 29212 |

|---|---|---|---|

| This compound | 2 | 1 | 2 |

| Linezolid | 2 | 1 | 2 |

| Analogue 11b | 2 | 0.5 | 1 |

| Analogue 11c | 2 | 0.5 | 1 |

| Analogue 11e | 2 | 0.5 | 1 |

| Analogue 12e | >128 | >128 | 0.5 |

Data sourced from a study on this compound analogs with glycinyl substitutions.

The data indicates that analogues 11b, 11c, and 11e were twofold more active than both this compound and Linezolid against Staphylococcus epidermidis and Enterococcus faecalis. This suggests that the specific N-arylacyl glycinyl moieties of these compounds may form more favorable interactions within the ribosomal binding site, thereby enhancing target engagement and leading to increased antibacterial potency. Conversely, the poor activity of most pyridine analogues, with the exception of 12e against Enterococcus faecalis, highlights the high degree of structural specificity required for effective ribosomal binding.

While detailed public information on the specific modulation of this compound's preclinical pharmacokinetic properties is limited, general principles of drug design for oxazolidinones can be inferred. The development of this compound itself was part of a broader effort that also yielded Linezolid, which was ultimately selected for further development due to a superior pharmacokinetic profile. This suggests that properties such as solubility, metabolic stability, and oral bioavailability were key considerations.

Generally, modifications to the C-ring of the oxazolidinone scaffold, which for this compound is a piperazine ring, are known to influence pharmacokinetic properties. Altering the substituents on this ring can impact a molecule's lipophilicity and metabolic stability. For other oxazolidinones, replacing the morpholine ring (present in Linezolid) with other heterocyclic systems has been a strategy to improve pharmacokinetic parameters. While specific examples for this compound are not extensively documented, it is a rational design principle that would be applied to its derivatives.

Improving metabolic stability is a crucial aspect of enhancing pharmacokinetic properties. This often involves identifying metabolic "hot spots" on the molecule and modifying them to be less susceptible to enzymatic degradation. For oxazolidinones, this can involve the introduction of fluorine atoms or the use of heterocyclic rings that are less prone to metabolism.

Bacterial resistance to oxazolidinones can emerge through several mechanisms, most notably mutations in the 23S rRNA and the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene. The cfr gene encodes a methyltransferase that modifies an adenine (B156593) residue in the 23S rRNA, which can hinder the binding of oxazolidinones.

The design of this compound analogues to overcome such resistance mechanisms is a key area of research. A primary strategy involves modifying the C-5 side chain to be less affected by the steric hindrance imposed by the cfr-mediated methylation. For example, in the broader class of oxazolidinones, replacing the acetamide group with a hydroxymethyl or a 1,2,3-triazole moiety has been shown to be effective against strains carrying the cfr gene.

While specific studies detailing the synthesis of this compound analogues with these particular modifications to overcome cfr resistance are not widely published, the principles are directly applicable. The rationale is that smaller or differently oriented substituents at the C-5 position may still be able to bind effectively to the ribosome even in the presence of the A2503 methylation.

Furthermore, the study on this compound analogues with glycinyl substitutions also included testing against resistant strains, although specific data on cfr-positive strains was not provided in the abstract. The development of compounds like analogue 12e, which showed high activity against Enterococcus faecalis, a pathogen known for acquiring resistance, is indicative of efforts to design analogues with activity against challenging pathogens.

Molecular Mechanism of Action of Eperezolid

Eperezolid (B1671371) as an Inhibitor of Bacterial Protein Synthesis

The primary mode of action for this compound is the inhibition of bacterial protein synthesis. mdpi.comtandfonline.comresearchgate.net Unlike some antibiotics that affect later stages of translation, this compound targets an early event in this process. tandfonline.comasm.org

Targeting the Ribosomal Translational Apparatus

This compound specifically targets the bacterial ribosome, the complex molecular machine responsible for translation. mdpi.comtandfonline.comresearchgate.net Studies have shown that this compound binds to the 50S ribosomal subunit, which is a key component of the 70S bacterial ribosome. tandfonline.comasm.orgmedchemexpress.comresearchgate.netnih.gov This binding to the 50S subunit is crucial for its inhibitory activity. tandfonline.comnih.gov

Specific Binding Site within the Ribosomal A-site Region

Research indicates that this compound binds to a specific site on the 50S ribosomal subunit. asm.orgmedchemexpress.comresearchgate.netnih.gov This binding site is located within or near the peptidyl transferase center (PTC), a crucial functional region of the ribosome responsible for peptide bond formation. mdpi.compnas.orgscirp.org The binding site of oxazolidinones, including this compound, has been described as being within the A-site pocket of the PTC. mdpi.compnas.orgnih.gov This region is where the aminoacyl-tRNA normally binds during the elongation phase of translation. pnas.org

Inhibition of N-formylmethionyl-tRNA Binding to the 30S Ribosomal Subunit

A key aspect of this compound's mechanism is its interference with the formation of the 70S initiation complex. researchgate.net This complex is formed at the beginning of translation and involves the binding of the initiator transfer RNA (tRNA), specifically N-formylmethionyl-tRNA (fMet-tRNA), to the ribosome along with mRNA and initiation factors. tandfonline.comresearchgate.netresearchgate.netnih.gov Oxazolidinones, including this compound, have been shown to inhibit the binding of fMet-tRNA to the ribosome. tandfonline.comnih.govorthobullets.com While this compound primarily binds to the 50S subunit, its effect on fMet-tRNA binding, which initially involves the 30S subunit and then the 70S complex, highlights its impact on the initiation phase of protein synthesis. tandfonline.comresearchgate.netorthobullets.com This inhibition of fMet-tRNA binding to the P-site of the ribosome is considered a primary mechanism by which oxazolidinones impede translation initiation. nih.govdoi.org

Molecular Interactions with Ribosomal RNA and Proteins

The binding of this compound to the ribosome involves specific interactions with ribosomal components, primarily ribosomal RNA (rRNA).

Cryo-Electron Microscopy and X-ray Crystallography Studies of this compound-Ribosome Complexes

Structural studies, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, have been instrumental in visualizing the binding of oxazolidinones to the ribosome and understanding the molecular basis of their action. acs.orggoogle.comnih.govsemanticscholar.org While specific high-resolution structures of this compound bound to the ribosome were not extensively detailed in the search results, studies on other oxazolidinones like linezolid (B1675486) have provided significant insights into the binding site and interactions within the PTC. pnas.orgnih.govacs.orgnih.gov These studies have shown that oxazolidinones bind within the A-site pocket of the PTC, interacting primarily with rRNA. pnas.orgnih.govacs.org

Identification of Specific Nucleotides and Amino Acid Residues Involved in Binding

Studies, particularly those involving resistance mutations and footprinting, have identified specific nucleotides in ribosomal RNA that are crucial for oxazolidinone binding and activity. Mutations conferring resistance to oxazolidinones, including this compound, have been mapped to the 23S rRNA, particularly in domain V. tandfonline.comdoi.orgnih.govpsu.edupsu.edu Specific nucleotides within this region, such as G2447 and G2576 (using E. coli numbering), have been identified as sites where mutations can lead to resistance. tandfonline.comnih.govpsu.edu These nucleotides are located in or near the PTC. doi.orgpsu.edu While the primary interactions are with rRNA, some studies on related antibiotics binding to the PTC have also suggested potential interactions with ribosomal proteins, although rRNA is considered the main target for oxazolidinones. nih.govoup.com The binding site of oxazolidinones is largely encapsulated by rRNA. acs.org

Here is a summary of key binding characteristics:

| Characteristic | Detail | Source(s) |

| Ribosomal Subunit Binding | Primarily binds to the 50S ribosomal subunit. | tandfonline.comasm.orgmedchemexpress.comresearchgate.netnih.gov |

| Ribosomal Site Binding | Binds within or near the peptidyl transferase center (PTC). | mdpi.compnas.orgscirp.org |

| Specific Region Binding | Located in the A-site pocket of the PTC. | mdpi.compnas.orgnih.govacs.org |

| Effect on Initiation | Inhibits the formation of the 70S initiation complex. | tandfonline.comresearchgate.netorthobullets.com |

| Effect on fMet-tRNA Binding | Inhibits the binding of N-formylmethionyl-tRNA to the ribosome. | tandfonline.comnih.govorthobullets.com |

| Primary Interaction Target | Primarily interacts with ribosomal RNA (rRNA). | acs.orgpsu.edunih.gov |

| Key rRNA Region Involved | Domain V of the 23S rRNA. | tandfonline.comdoi.orgnih.govpsu.edupsu.edu |

| Nucleotides Associated with Resistance | G2447, G2576 (in E. coli 23S rRNA). | tandfonline.comnih.govpsu.edu |

| Competition with Other Antibiotics | Competitively inhibits the binding of chloramphenicol (B1208) and lincomycin. | asm.orgmedchemexpress.comresearchgate.netnih.govnih.gov |

Comparison of this compound's MOA with Other Oxazolidinones

This compound, along with Linezolid, was among the early oxazolidinone compounds developed. mdpi.comscirp.orgmdpi.comwikipedia.org Both share the fundamental mechanism of inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing translation initiation. mdpi.comnih.gov Tedizolid, a second-generation oxazolidinone, also operates via this mechanism. wikipedia.org

While the general ribosomal target is shared among oxazolidinones, subtle structural differences exist between these compounds. For instance, this compound differs from Linezolid in the substituent group attached to the phenyl ring; this compound possesses a 4-(hydroxyacetyl)piperazine-1-yl group, whereas Linezolid has a morpholin-1-yl group. mdpi.comresearchgate.net These structural variations can influence their interaction with the ribosomal binding site.

Implications for Spectrum of Activity and Resistance Profiles

The mechanism of action of oxazolidinones, targeting an early and critical step in protein synthesis by binding to a highly conserved region of the ribosome, contributes to their activity primarily against Gram-positive bacteria, including many multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). tandfonline.commdpi.commedchemexpress.comwikipedia.orgasm.org this compound has demonstrated in vitro activity against these pathogens. medchemexpress.comasm.org

Preclinical Pharmacodynamics and Pharmacokinetics of Eperezolid

In Vitro Pharmacodynamic Profiling

Eperezolid (B1671371) has been evaluated for its in vitro activity against a range of clinically important Gram-positive and anaerobic bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination in Bacterial Isolates

This compound demonstrates good in vitro inhibitory activity against various Gram-positive organisms, including methicillin-susceptible and -resistant Staphylococcus aureus, coagulase-negative staphylococci, and vancomycin-susceptible and -resistant Enterococcus faecalis and Enterococcus faecium nih.govasm.org. The MIC at which 90% of isolates are inhibited (MIC90) for these staphylococci and enterococci generally ranges from 1 to 4 µg/ml medchemexpress.comnih.govasm.org. For coagulase-negative staphylococci, this compound has shown slightly lower MICs compared to linezolid (B1675486) nih.gov.

Against anaerobic bacteria, this compound exhibits potent activity against Gram-positive anaerobes, with most MIC values falling within the range of 0.25 to 4 µg/mL nih.govcapes.gov.br. This includes Viridans streptococci (MICs 1-2 µg/mL), Peptostreptococcus species, and Propionibacterium species (inhibited by ≤ 0.25-1 µg/mL) nih.govcapes.gov.br. Clostridial species are generally susceptible, with MICs of ≤ 0.25-8 µg/mL nih.govcapes.gov.br. However, against anaerobic Gram-negative organisms, linezolid was generally more potent than this compound, particularly for Bacteroides species, where this compound was typically two- to eight-fold less active nih.govcapes.gov.br. This compound did show potent activity against Fusobacterium species, Mobiluncus species, Prevotella intermedia, and Porphyromonas asaccharolytica (MICs of ≤ 0.25-0.5 µg/mL) nih.govcapes.gov.br.

For Mycobacterium tuberculosis, this compound has shown potent in vitro activity against drug-susceptible strains with MIC values ranging from 0.125 to 0.5 µg/ml, and MICs between 0.5 and 2 µg/ml for multiple-resistant strains mdpi.comresearchgate.net.

While MIC values indicate the concentration required to inhibit visible growth, MBC values determine the concentration needed to kill bacteria. Studies comparing this compound to other oxazolidinones like OCID0050 have shown variations in MBC values depending on the bacterial strain oup.com.

Time-Kill Kinetics Studies in Bacterial Cultures

Time-kill studies have been conducted to assess the rate of bacterial killing by this compound over time. These studies have shown that this compound, similar to linezolid, exhibits bacteriostatic activity against staphylococci and enterococci nih.govasm.org. This means it inhibits bacterial growth rather than rapidly killing the bacteria nih.govasm.org. However, time-kill studies have demonstrated a bactericidal effect against streptococci researchgate.net.

Post-Antibiotic Effect (PAE) Characterization in Bacterial Models

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after the antibiotic concentration falls below the MIC smj.org.sa. Studies have demonstrated a PAE for this compound against S. aureus, S. epidermidis, E. faecalis, and E. faecium nih.govasm.org. The duration of the PAE for this compound was reported as approximately 0.8 ± 0.5 hours against these organisms nih.govasm.org. The PAE was found to be greater at concentrations four times the MIC compared to the MIC for both this compound and linezolid against all tested organisms nih.gov. Interestingly, the PAE for this compound and linezolid was considerably lower against the E. faecalis isolate compared to E. faecium and staphylococci isolates nih.gov.

In Vitro Susceptibility Testing against Pre-Selected Pathogen Panels

In vitro susceptibility testing has been performed against various pathogen panels to determine the range of bacteria inhibited by this compound. This compound has shown activity against a variety of Gram-positive organisms, including those resistant to other antibiotics like methicillin (B1676495) and vancomycin (B549263) medchemexpress.comnih.govasm.org. It also demonstrates activity against Corynebacterium species, Bacteroides fragilis, Moraxella catarrhalis, Listeria monocytogenes, and strains of Mycobacterium tuberculosis nih.govasm.org. Preliminary interpretive testing criteria for this compound, similar to linezolid, have been suggested based on MIC and disk diffusion methods, demonstrating comparable potency against tested species asm.orgpsu.edu.

Here are some representative in vitro susceptibility data:

| Organism | MIC90 (µg/mL) | Source |

| Staphylococcus aureus (methicillin-susceptible and -resistant) | 1-4 | nih.govasm.org |

| Coagulase-negative staphylococci | 1-4 | nih.govasm.org |

| Enterococcus faecalis (vancomycin-susceptible and -resistant) | 1-4 | nih.govasm.org |

| Enterococcus faecium (vancomycin-susceptible and -resistant) | 1-4 | nih.govasm.org |

| Anaerobic Gram-positive organisms | 0.25-4 | nih.govcapes.gov.br |

| Mycobacterium tuberculosis (drug-susceptible) | 0.125-0.5 | mdpi.comresearchgate.net |

| Mycobacterium tuberculosis (multiple-resistant) | 0.5-2 | mdpi.comresearchgate.net |

Preclinical Pharmacokinetic Characterization in Animal Models

Preclinical pharmacokinetic studies in animal models are crucial to understand how a compound is absorbed, distributed, metabolized, and excreted.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodents

While extensive detailed ADME data specifically for this compound in rodents are not as widely published as for linezolid, studies comparing the two oxazolidinones in preclinical trials indicated they had very similar antibacterial activities basicmedicalkey.com. The choice between this compound and linezolid for further clinical development was influenced by their pharmacokinetic profiles basicmedicalkey.com.

Studies on linezolid in rats and mice, which are structurally similar to this compound, provide some insight into the potential ADME characteristics of oxazolidinones in rodents researchgate.nettandfonline.comresearchgate.netpsu.edu. Linezolid was rapidly absorbed after oral dosing in rats and mice, with high oral bioavailability researchgate.nettandfonline.comresearchgate.net. It had limited protein binding and was well distributed to most extravascular sites researchgate.nettandfonline.com. Metabolism was a key factor in the clearance of linezolid in these species, with the parent drug and inactive carboxylic acid metabolites being the main circulating compounds and excretion products researchgate.nettandfonline.compsu.edu. Renal excretion of both parent drug and metabolites was a major elimination route researchgate.nettandfonline.com. While these findings are for linezolid, the structural similarities suggest that this compound would likely share some comparable ADME characteristics in rodent models. However, specific studies detailing the absorption, distribution, metabolism, and excretion of this compound exclusively in rodents are necessary for a complete understanding of its preclinical pharmacokinetic profile.

Tissue Distribution and Accumulation Patterns in Animal Organs

Information specifically detailing the tissue distribution and accumulation patterns of this compound in animal organs from preclinical studies is limited in the public domain. However, oxazolidinones in general, such as linezolid, are known to be readily distributed to various tissues in the body wikipedia.org. The assumption that plasma concentration is a suitable surrogate for tissue concentrations may not always be accurate, and quantifying drug exposure in tissues is important for relating pharmacologically active concentrations to pharmacodynamic parameters like the minimum inhibitory concentration (MIC) acs.org.

Excretion Routes and Mass Balance Studies in Preclinical Models

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Preclinical evaluation of pharmacokinetic/pharmacodynamic (PK/PD) parameters is crucial for predicting the clinical success of new oxazolidinones mdpi.comnih.gov. PK/PD modeling aims to correlate drug exposure with efficacy outcomes acs.org.

Establishment of PK/PD Indices Correlating with Preclinical Efficacy

While preclinical PK/PD studies were conducted for this compound, detailed information on the specific indices established and their correlation with preclinical efficacy is not extensively reported in the available literature basicmedicalkey.com. For other oxazolidinones, such as tedizolid, the ratio of the area under the free drug concentration-time curve over 24 hours to the minimal inhibitory concentration (fAUC24h/MIC) has been identified as a PK/PD index that best correlates with efficacy researchgate.net. Similarly, for sutezolid, the time above MIC (T>MIC) has been indicated as a relevant PK/PD index based on modeling of patient plasma concentrations nih.govmdpi.com. Although this compound demonstrated promising in vitro activity, it showed little activity against tuberculosis in a murine model at a specific dose, suggesting that the in vitro findings did not translate effectively to this particular in vivo model nih.govmdpi.com.

Use of PK/PD Data to Guide Preclinical Dosing Regimens

Table 1: Compounds Mentioned and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 73214 |

In Vitro and In Vivo PK/PD Bridging Studies

Pharmacokinetic/pharmacodynamic (PK/PD) bridging studies are crucial in the preclinical development of antibacterial agents. These studies aim to correlate in vitro measures of antimicrobial activity, such as minimum inhibitory concentrations (MICs), with in vivo efficacy observed in animal models or early human studies. By integrating pharmacokinetic data (drug exposure over time) with pharmacodynamic data (drug effect on bacteria), these studies help identify the PK/PD indices (e.g., AUC/MIC, Cmax/MIC, or T>MIC) that best predict therapeutic outcomes. nih.gov This information is then used to project effective dosing regimens in humans. nih.gov

This compound underwent preclinical evaluation that included both in vitro and in vivo assessments, providing data points for PK/PD considerations. In vitro studies demonstrated that this compound possessed potent activity against a range of Gram-positive bacteria, including drug-susceptible and multi-drug resistant strains of Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, and enterococci. nih.gov Specifically, this compound showed potent in vitro activity against drug-susceptible Mycobacterium tuberculosis strains, with reported MIC values ranging from 0.125 to 0.5 µg/mL, and against multiple-resistant M. tuberculosis strains, with MICs between 0.5 and 2 µg/mL. mdpi.com

| Bacterial Species | Strain Type | In Vitro MIC Range (µg/mL) | Source |

|---|---|---|---|

| Mycobacterium tuberculosis | Drug-susceptible | 0.125 - 0.5 | mdpi.com |

| Mycobacterium tuberculosis | Multiple-resistant | 0.5 - 2 | mdpi.com |

| Gram-positive aerobes (various) | Susceptible and resistant strains | Varied (Potent activity) | nih.gov |

While detailed quantitative data from dedicated in vitro and in vivo PK/PD bridging studies specifically for this compound, such as target AUC/MIC or T>MIC values required for bacterial stasis or killing in preclinical models, are not extensively detailed in readily available public summaries, the conduct of such evaluations is indicated. For instance, studies measuring serum inhibitory and bactericidal titers in human subjects receiving multiple doses of both this compound and linezolid were performed, demonstrating an effort to bridge systemic exposure (PK) with antimicrobial effect (PD) asm.org.

Mechanisms of Bacterial Resistance to Eperezolid

Ribosomal Target Site Mutations

Resistance to eperezolid (B1671371) and other oxazolidinones is frequently linked to alterations within the ribosome, specifically in the 23S ribosomal RNA (rRNA) and certain ribosomal proteins that form the drug binding site at the peptidyl transferase center. asm.orgasm.orgnih.govnih.gov Studies have shown that ribosomes from resistant strains exhibit decreased binding of this compound compared to sensitive strains. asm.orgnih.govpsu.edu

Mutations in 23S Ribosomal RNA Conferring Resistance

Mutations in domain V of the 23S rRNA are a common mechanism of resistance to oxazolidinones, including this compound. asm.orgmdpi.comdovepress.com These mutations can occur at specific nucleotide positions within the peptidyl transferase center, which is the binding site for this compound. researchgate.netasm.org While many studies focus on linezolid (B1675486) resistance, this compound behaves similarly to linezolid in terms of its ribosomal binding and resistance mechanisms. researchgate.netasm.orgnih.gov

Key mutations in 23S rRNA associated with oxazolidinone resistance (often studied in the context of linezolid but relevant to this compound due to overlapping binding sites) include substitutions at positions such as G2576, T2500, G2447, A2503, T2504, and G2505 (using Escherichia coli numbering). asm.orgmdpi.comeuropeanreview.org The level of resistance can correlate with the number of mutated 23S rRNA gene copies within a bacterial cell, a phenomenon known as gene dosage effect. oup.commdpi.comeuropeanreview.orgresearchgate.net

Data from studies on oxazolidinone resistance in Staphylococcus aureus and Enterococcus species highlight the significance of these mutations. For instance, a G2576T mutation in 23S rRNA has been frequently observed in linezolid-resistant clinical isolates of S. aureus, Enterococcus faecium, and E. faecalis. oup.commdpi.comeuropeanreview.org

Table 1: Examples of 23S rRNA Mutations Associated with Oxazolidinone Resistance (Based on E. coli numbering)

| Nucleotide Position | Mutation | Associated with Resistance in |

| G2061 | Various | H. halobium, E. coli, Enterococcus, Mycobacterium, S. aureus asm.orgnih.gov |

| C2452 | Various | H. halobium, E. coli, Enterococcus, Mycobacterium, S. aureus asm.orgnih.gov |

| A2503 | G | S. aureus, Enterococcus asm.orgmdpi.comnih.govnih.gov |

| U2504 | C | S. aureus, Enterococcus asm.orgmdpi.comnih.govnih.gov |

| G2505 | A | E. faecalis, S. aureus oup.comasm.orgmdpi.comnih.govnih.gov |

| G2576 | T/U | S. aureus, CoNS, Streptococcus, E. faecium, E. faecalis oup.commdpi.comdovepress.comeuropeanreview.org |

| T2500 | A | S. aureus, Enterococcus mdpi.comeuropeanreview.orgnih.gov |

| G2447 | T | S. aureus, Enterococcus asm.orgmdpi.comnih.gov |

The presence of these mutations can directly impact the binding affinity of this compound to the ribosome, leading to reduced susceptibility. asm.orgnih.govpsu.edu

Mutations in Ribosomal Proteins Associated with Resistance Phenotypes

In addition to 23S rRNA mutations, alterations in ribosomal proteins, particularly L3 and L4, have been associated with oxazolidinone resistance. asm.orgmdpi.comdovepress.comeuropeanreview.org These proteins are located near the peptidyl transferase center and can influence the conformation of the rRNA or directly interact with the bound antibiotic. asm.orgnih.govnih.gov

Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) have been observed in oxazolidinone-resistant strains. mdpi.comdovepress.comeuropeanreview.org While less common than 23S rRNA mutations, they can contribute to the resistance phenotype, sometimes in combination with rRNA mutations, suggesting potential synergistic effects. asm.org

Impact of Ribosomal Methylation on this compound Efficacy

Ribosomal RNA methylation, particularly at specific sites within domain V of the 23S rRNA, can confer resistance to this compound and other antibiotics targeting the peptidyl transferase center. researchgate.netasm.orgdovepress.comnih.govacs.org The cfr gene, for instance, encodes an rRNA methyltransferase that catalyzes the methylation of adenine (B156593) at position 2503 (A2503) in 23S rRNA. dovepress.comnih.gov This methylation event can lead to resistance not only to oxazolidinones but also to phenicols, lincosamides, pleuromutilins, and streptogramin A antibiotics, conferring a multidrug resistance phenotype. mdpi.comdovepress.com

The cfr gene is often found on mobile genetic elements like plasmids, facilitating its horizontal transfer between bacterial strains and contributing to the spread of resistance. dovepress.com The presence of cfr-mediated methylation at A2503 directly impacts the binding site of this compound, reducing its inhibitory effect on protein synthesis. dovepress.com

Efflux Pump Mechanisms

While ribosomal modifications are the primary mechanisms of resistance to this compound in Gram-positive bacteria, efflux pumps can play a role, particularly in contributing to intrinsic resistance in some organisms, such as Gram-negative bacteria. tandfonline.comoup.compnas.org

Identification of Efflux Transporters Affecting this compound Activity

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration below the level required for inhibition. oup.comnih.gov In the context of oxazolidinones, including this compound, certain efflux systems have been implicated.

For example, the AcrAB transporter, a proton-motive force efflux pump belonging to the Resistance-Nodulation-Division (RND) family, has been shown to contribute to the intrinsic resistance of Escherichia coli to this compound. tandfonline.comoup.comnih.gov Deletion of the genes encoding the AcrAB system in E. coli can lead to increased susceptibility to this compound. tandfonline.comnih.gov

In Staphylococcus aureus, the LmrS efflux pump, a member of the major facilitator superfamily, has been identified as being capable of extruding linezolid, and by extension, potentially other oxazolidinones like this compound due to their similar structures and targets. asm.org

Genetic Basis and Regulation of Efflux Pumps

The genes encoding efflux pumps are typically located on the bacterial chromosome or on mobile genetic elements such as plasmids. dovepress.comnih.gov The expression of these genes can be regulated by various factors, including the presence of antibiotics or other substrates. nih.gov

The genetic basis for AcrAB-mediated efflux in E. coli involves the acrA and acrB genes, often regulated by the acrR repressor. tandfonline.comnih.gov Increased expression of these genes can lead to higher levels of the efflux pump and consequently reduced susceptibility to this compound. tandfonline.comnih.gov

Similarly, the gene encoding the LmrS efflux pump in S. aureus can be subject to regulatory mechanisms that influence its expression level and impact oxazolidinone resistance. asm.org The acquisition of efflux pump genes on mobile genetic elements can facilitate the dissemination of this resistance mechanism within bacterial populations. dovepress.com

Strategies to Counter Efflux-Mediated Resistance

Efflux pumps are a significant mechanism by which bacteria can develop resistance to antibiotics, including oxazolidinones. These transmembrane proteins actively transport antibiotic compounds out of the bacterial cell, reducing their intracellular concentration below therapeutic levels. nih.govresearchgate.net While oxazolidinones generally show activity against Gram-positive organisms, which are the primary target, some Gram-negative bacteria exhibit intrinsic resistance likely due to efflux mechanisms. For example, studies suggest that this compound can penetrate the outer membrane of E. coli but is rapidly expelled by RND family efflux pumps like AcrAB. tandfonline.com

Strategies to counter efflux-mediated resistance focus on inhibiting the function of these pumps. This can involve developing specific efflux pump inhibitors (EPIs) that block the transporter's activity, thereby increasing the intracellular concentration of the antibiotic. nih.govresearchgate.netgoogle.com EPIs can work through various mechanisms, including disrupting pump assembly, interfering with their energy source, or blocking the drug extrusion channels. nih.gov Another approach involves chemically modifying the antibiotic structure to reduce its recognition and transport by efflux pumps. nih.gov Membrane permeabilizers can also be used to artificially enhance antibiotic entry into the cell, potentially overcoming the effect of efflux. nih.gov The development of ARBs (antibiotic resistance breakers), including EPIs, is an active area of research aimed at re-sensitizing bacteria to existing antibiotics. nih.gov

Enzymatic Modification of this compound

Enzymatic modification or degradation of antibiotics is a well-established resistance mechanism for various drug classes, such as aminoglycosides, chloramphenicol (B1208), and beta-lactams. encyclopedia.pubmdpi.com However, for oxazolidinones like this compound, enzymatic inactivation was initially not expected due to their synthetic nature and novel structure, which is unrelated to natural antibiotics typically subject to enzymatic modification. oup.comnih.gov

Investigation of Enzymes Capable of this compound Inactivation

While target site mutations are the most common mechanism of oxazolidinone resistance, the discovery of acquired resistance genes, particularly cfr, has highlighted the potential for enzymatic mechanisms. nih.govdovepress.comnih.gov The cfr gene encodes a ribosomal RNA (rRNA) methyltransferase that modifies the 23S rRNA, the ribosomal binding site of oxazolidinones. dovepress.comnih.gov This modification, specifically the methylation of adenosine (B11128) at position 2503 (A2503) in the 23S rRNA, interferes with the binding of oxazolidinones and other antibiotics targeting the peptidyl transferase center, leading to a multidrug resistance phenotype that includes resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A compounds (the "PhLOPS A" phenotype). dovepress.comnih.govtmc.edu

Other acquired genes like optrA and poxtA encode ABC-F proteins that also confer resistance to oxazolidinones by protecting the ribosome, although their mechanism is different from enzymatic modification. dovepress.comnih.gov These proteins are thought to interact with the ribosome and interfere with drug binding.

Biochemical Characterization of Resistance Enzymes

The Cfr methyltransferase is a key enzyme involved in acquired oxazolidinone resistance. It catalyzes the methylation of the C8 position of A2503 in the 23S rRNA. dovepress.com This specific methylation event within the ribosomal peptidyl transferase center directly impacts the binding affinity of oxazolidinone antibiotics. dovepress.comtmc.edu The biochemical characterization of Cfr reveals its activity as an rRNA methyltransferase, distinct from other modifying enzymes that inactivate antibiotics through acetylation, hydrolysis, nucleotidylation, or phosphorylation. oup.comnih.gov The presence of Cfr leads to decreased susceptibility or resistance to this compound and other PhLOPS A antibiotics by altering the ribosomal target itself, rather than directly modifying the drug molecule. dovepress.comnih.gov

While Cfr is a well-characterized resistance determinant affecting oxazolidinones, research continues to investigate other potential enzymatic mechanisms or modifications that could contribute to reduced susceptibility to this class of antibiotics.

Genomic and Plasmid-Mediated Resistance Elements

Bacterial resistance to antibiotics, including this compound, can be encoded on the bacterial chromosome or acquired through mobile genetic elements (MGEs). researchgate.netmdpi.com The association of resistance genes with MGEs facilitates their dissemination within bacterial populations.

Analysis of Mobile Genetic Elements Carrying Resistance Determinants

Several key oxazolidinone resistance genes, including cfr, optrA, and poxtA, are frequently found on MGEs. dovepress.comnih.gov Plasmids are a common location for these genes, serving as vectors for their transfer between bacteria. researchgate.netdovepress.comnih.gov In addition to plasmids, these resistance genes can also be located on transposons, integrative and conjugative elements (ICEs), genomic islands, and prophages. nih.gov

Transposons and translocatable units (TUs), often flanked by insertion sequences (IS), are particularly important as they can carry resistance genes, sometimes including multiple resistance determinants, allowing for the acquisition of multidrug resistance in a single genetic event. researchgate.netnih.gov The cfr gene, for instance, has been found on plasmids and associated with transposons, highlighting its mobility. dovepress.comnih.govtmc.edu

Horizontal Gene Transfer of this compound Resistance Markers

Horizontal gene transfer (HGT) is a primary driver of the spread of antibiotic resistance among bacterial pathogens. researchgate.netmdpi.comtmc.edugu.se Mechanisms of HGT, including conjugation, transformation, and transduction, allow bacteria to acquire genetic material, including resistance genes, from other bacteria. mdpi.comgu.se

The presence of oxazolidinone resistance genes like cfr, optrA, and poxtA on MGEs significantly enhances their potential for HGT. dovepress.comnih.gov This allows resistance determinants to spread rapidly within and between different bacterial species, including important human and animal pathogens. mdpi.comnih.govtmc.edu The transfer of cfr-carrying plasmids or transposons between staphylococci and enterococci, for example, has been documented, underscoring the potential for dissemination of oxazolidinone resistance. nih.govdovepress.comtmc.eduasm.org This mobility contributes to the increasing prevalence of resistance and poses a significant challenge to the effective treatment of bacterial infections. researchgate.netdovepress.com

Table 1: Key Oxazolidinone Resistance Genes and Associated Mechanisms

| Resistance Gene | Mechanism | Associated MGEs | Phenotype |

| cfr | rRNA Methyltransferase (A2503 methylation) | Plasmids, Transposons, ICEs, Genomic Islands | PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A) |

| optrA | ABC-F Protein (Ribosome Protection) | Plasmids, Transposons, ICEs, Genomic Islands, Prophages | Oxazolidinone, Phenicol |

| poxtA | ABC-F Protein (Ribosome Protection) | Plasmids, Transposons, ICEs, Genomic Islands | Oxazolidinone, Phenicol, Tetracycline |

Table 2: this compound Susceptibility in Staphylococcus aureus (Laboratory Mutant)

| Strain | This compound MIC (µg/ml) | 50% Inhibitory Concentration (µM) in Cell-Free Translation Assay | Location of Resistance Determinant |

| Parental Sensitive Strain | 2 | 30 | Ribosomal Fraction |

| Oxazolidinone-Resistant Mutant | 32 | 75 | Ribosomal Fraction |

Data derived from a study on an oxazolidinone-resistant mutant of Staphylococcus aureus ATCC 29213 asm.org.

Cross-Resistance Patterns with Other Antimicrobial Agents

Understanding cross-resistance patterns is crucial for the effective use of antimicrobial agents and for predicting the potential for resistance development.

This compound Resistance in Relation to Other Oxazolidinones

This compound and linezolid, being members of the same class with a similar mechanism of action targeting the 23S rRNA, exhibit cross-resistance. asm.org Laboratory studies have shown that mutations in 23S rRNA that confer resistance to linezolid also lead to resistance or reduced susceptibility to this compound. oup.com For instance, the G2576U mutation (using E. coli numbering for 23S rRNA) has been associated with resistance to both linezolid and this compound in Enterococcus faecalis and Staphylococcus aureus. oup.com The level of resistance can correlate with the number of mutated 23S rRNA gene copies, demonstrating a gene-dosage effect. oup.com

While this compound and linezolid generally show similar activity profiles against many Gram-positive bacteria, some studies have indicated slight differences in their minimum inhibitory concentrations (MICs) against certain organisms. For example, this compound was found to be at least one- to twofold more active than linezolid against coagulase-negative staphylococci in one study. nih.gov

Multi-Drug Resistance Profiles Involving this compound

This compound's mechanism of action, distinct from many other classes of antibiotics, initially suggested a low likelihood of cross-resistance with agents targeting different pathways. asm.orgasm.org However, some research has indicated potential overlaps in resistance mechanisms or the co-occurrence of resistance determinants.

Studies with this compound-resistant S. aureus isolates have demonstrated a decreased sensitivity to other protein synthesis inhibitors that bind to the 50S ribosomal subunit, such as clindamycin (B1669177) and chloramphenicol, and a more pronounced decrease in susceptibility to lincomycin. asm.orgnih.govasm.org This is consistent with the understanding that these antibiotics can compete for binding sites on the 50S ribosome. asm.orgnih.govasm.org

While ribosomal mutations are a primary mechanism, the involvement of efflux pumps in resistance to oxazolidinones like this compound, particularly in Gram-negative bacteria, highlights a potential link to multi-drug resistance phenotypes mediated by these transporters, which can often extrude a variety of structurally unrelated compounds. pnas.orgveterinarypaper.com

Furthermore, in clinical settings, the emergence of linezolid resistance (and by extension, potential this compound resistance) in Gram-positive pathogens like enterococci and staphylococci can occur in strains that are already resistant to multiple other classes of antibiotics, including vancomycin (B549263), macrolides, lincosamides, and tetracyclines. capes.gov.brdovepress.com This multi-drug resistance is often mediated by the accumulation of various genetic determinants, including ribosomal modifications and efflux pumps. veterinarypaper.comcapes.gov.brnih.gov

Data on the susceptibility of a parental S. aureus strain and an this compound-resistant isolate to various antibiotics illustrate potential cross-resistance patterns:

| Drug | MIC (µg/ml) - Parental Strain (S. aureus ATCC 29213) | MIC (µg/ml) - this compound-Resistant Isolate (S. aureus SA31593) | Fold Change in MIC |

| This compound | 2 | 32 | 16 |

| Clindamycin | - | Slight decrease (fourfold) | ~4 |

| Chloramphenicol | - | Slight decrease (fourfold) | ~4 |

| Lincomycin | - | Eightfold decrease | 8 |

Note: Exact MIC values for parental strain for Clindamycin, Chloramphenicol, and Lincomycin were not explicitly provided in the source, only the fold change in the resistant isolate compared to the parent. asm.orgnih.govasm.org

This table indicates that while the most significant increase in MIC is observed for this compound itself, the resistant isolate also shows reduced susceptibility to other protein synthesis inhibitors, suggesting a degree of cross-resistance within this functional class. asm.orgnih.govasm.org

Advanced Preclinical Efficacy Studies of Eperezolid

In Vitro Efficacy Against Difficult-to-Treat Pathogens

Eperezolid (B1671371) has been evaluated for its activity against a range of challenging bacterial pathogens, including multidrug-resistant Gram-positive isolates and atypical pathogens.

Evaluation against Multidrug-Resistant Gram-Positive Isolates

This compound has demonstrated potent in vitro activity against key multidrug-resistant Gram-positive bacteria, which are significant causes of healthcare-associated and community-acquired infections medchemexpress.comnih.govasm.orgnih.govnih.gov. Studies have shown that this compound is active against methicillin-resistant Staphylococcus aureus (MRSA), coagulase-negative staphylococci (CoNS), and vancomycin-resistant enterococci (VRE), including Enterococcus faecalis and Enterococcus faecium medchemexpress.comnih.govasm.orgnih.gov.

The minimum inhibitory concentration (MIC) values for this compound against these resistant isolates are generally low, indicating potent inhibitory activity medchemexpress.comnih.govasm.org. For Staphylococcus aureus (both methicillin-sensitive and resistant strains) and enterococci (both vancomycin-sensitive and resistant strains), the MIC90 values for this compound typically range from 1 to 4 µg/mL medchemexpress.comnih.govasm.orgtargetmol.com. This compound has also shown activity against penicillin-resistant Streptococcus pneumoniae ncats.ioasm.orgnih.gov.

Table 1 provides a summary of the in vitro activity of this compound against various Gram-positive bacteria, including resistant strains.

| Organism | Resistance Profile | MIC90 (µg/mL) | Source |

| Staphylococcus aureus | Methicillin-sensitive | 1-4 | medchemexpress.comnih.govasm.orgtargetmol.com |

| Staphylococcus aureus | Methicillin-resistant | 1-4 | medchemexpress.comnih.govasm.orgtargetmol.com |

| Coagulase-negative staphylococci | Methicillin-sensitive | 1-4 | medchemexpress.comnih.govasm.org |

| Coagulase-negative staphylococci | Methicillin-resistant | 1-4 | medchemexpress.comnih.govasm.org |

| Enterococcus faecalis | Vancomycin-sensitive | 1-4 | medchemexpress.comnih.govasm.org |

| Enterococcus faecalis | Vancomycin-resistant | 1-4 | medchemexpress.comnih.govasm.org |

| Enterococcus faecium | Vancomycin-sensitive | 1-4 | medchemexpress.comnih.govasm.org |

| Enterococcus faecium | Vancomycin-resistant | 1-4 | medchemexpress.comnih.govasm.org |

| Streptococcus pneumoniae | Penicillin-susceptible | ≤ 0.5 | ncats.io |

| Streptococcus pneumoniae | Penicillin-resistant | ≤ 0.5 | ncats.ioasm.orgnih.gov |

| Peptostreptococcus species | - | ≤ 0.25-1 | nih.gov |

| Propionibacterium species | - | ≤ 0.25-1 | nih.gov |

| Clostridial species | - | ≤ 0.25-8 | nih.gov |

Time-kill studies have indicated that this compound exhibits a bacteriostatic mode of action against the tested isolates nih.govasm.org. A post-antibiotic effect (PAE) of approximately 0.8 ± 0.5 hours has been demonstrated for this compound against S. aureus, S. epidermidis, E. faecalis, and E. faecium nih.govasm.org.

Activity against Atypical Pathogens

While preclinical data primarily highlight this compound's activity against Gram-positive bacteria, some information suggests potential activity against certain atypical pathogens. Oxazolidinones, as a class, have shown activity against atypical organisms like Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae ersnet.orgmdpi.comsci-hub.se. However, specific detailed in vitro data for this compound against these pathogens are limited in the provided search results nih.gov. This compound has also shown in vitro activity against Mycobacterium tuberculosis strains, including multidrug-resistant isolates, with MIC values generally ranging from 0.125 to 2 µg/mL medchemexpress.comresearchgate.netresearchgate.netmdpi.com.

Efficacy against Biofilm-Associated Infections in In Vitro Models

Bacterial biofilms contribute significantly to persistent and difficult-to-treat infections, particularly those associated with medical devices oup.comnih.gov. In vitro models are used to evaluate the efficacy of antimicrobial agents against bacteria embedded in biofilms, which are typically more tolerant to antibiotics than planktonic cells nih.govverenso.nl.

An in vitro model simulating central venous catheter-related biofilm infections caused by Staphylococcus epidermidis evaluated the effectiveness of this compound against pre-formed biofilms nih.gov. In this model, S. epidermidis biofilms were established on polyurethane coupons in a modified Robbins device nih.gov. Exposure to this compound at a concentration of 4 µg/mL resulted in the eradication of viable cells from the biofilms after 168 hours of exposure nih.gov. This suggests that this compound possesses activity against staphylococcal biofilms in this in vitro system, demonstrating a slower but eventual eradication compared to linezolid (B1675486) in the same study nih.gov.

In Vivo Efficacy in Preclinical Animal Models of Infection

Preclinical animal models are crucial for evaluating the efficacy of antimicrobial agents in a complex biological environment. This compound has been tested in various murine infection models.

Murine Systemic Infection Models (e.g., Sepsis, Peritonitis)

Murine systemic infection models, such as sepsis or peritonitis models, are often used as initial evaluations of an antibiotic's in vivo activity following oral or parenteral administration unimib.itnih.gov. These models assess the ability of the compound to reach the bloodstream and effectively reduce bacterial load in systemic infections.

While specific detailed data on this compound in murine sepsis or peritonitis models were not extensively available in the search results, oxazolidinones, including this compound, have been demonstrated to have activity in murine models of systemic infections caused by Gram-positive organisms like Staphylococcus aureus, Streptococcus pneumoniae, and enterococci nih.gov. Early oxazolidinones were evaluated for their oral activity in mouse models of human bacterial diseases, comparing their efficacy to subcutaneously administered vancomycin (B549263) unimib.it. The goal was to achieve comparable oral activity to vancomycin's parenteral activity unimib.it.

Rodent Respiratory Tract Infection Models (e.g., Pneumonia)

Rodent models of respiratory tract infections, such as pneumonia, are utilized to assess the efficacy of antibiotics against pathogens infecting the lungs researchgate.netaai.org. These models can involve different methods of infection, such as intranasal or intratracheal inoculation, and can simulate acute or chronic infections researchgate.net.

Soft Tissue and Skin Infection Models in Animals

Preclinical studies have evaluated the efficacy of this compound in animal models of soft tissue and skin infections. In a mouse thigh infection model, this compound demonstrated a reduction in bacterial loads of methicillin-resistant Staphylococcus aureus and Streptococcus pyogenes comparable to that achieved by linezolid researchgate.net. Another study utilizing a mouse soft-tissue infection model with Enterococcus faecalis reported 50% effective dosages (ED50s) for this compound and linezolid. The ED50s were 20.6 mg/kg for this compound and 11.0 mg/kg for linezolid in this specific model, with activity levels comparable to subcutaneously administered vancomycin (ED50, 16.3 mg/kg) nih.gov.

Table 1: Efficacy of this compound and Linezolid in Mouse Infection Models

| Model | Organism | This compound Efficacy | Linezolid Efficacy | Comparator (Vancomycin) Efficacy | Source |

| Mouse Thigh Infection | Staphylococcus aureus (MRSA) | Decreased bacterial load (comparable to linezolid) researchgate.net | Decreased bacterial load (comparable to this compound) researchgate.net | Not specified | researchgate.net |

| Mouse Thigh Infection | Streptococcus pyogenes | Decreased bacterial load (comparable to linezolid) researchgate.net | Decreased bacterial load (comparable to this compound) researchgate.net | Not specified | researchgate.net |